molecular formula C10H9BrF2O B8124107 1-Bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzene

1-Bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzene

Cat. No.: B8124107
M. Wt: 263.08 g/mol
InChI Key: ZRAXENVMKRQWPP-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzene is a chemical compound characterized by a bromine atom, a cyclopropylmethoxy group, and two fluorine atoms on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzene can be synthesized through several methods, including:

  • Halogenation: Bromination of 4-(cyclopropylmethoxy)-2,3-difluorobenzene using bromine in the presence of a catalyst.

  • Substitution Reactions: Starting with 4-(cyclopropylmethoxy)benzene and introducing fluorine atoms through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving controlled conditions to ensure purity and yield. The process may involve the use of specialized reactors and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzene can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or ketones.

  • Reduction: Reduction of the bromine atom to form a corresponding hydrocarbon.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like sodium cyanide or ammonia.

Major Products Formed:

  • Oxidation: Formation of 1-bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzoic acid.

  • Reduction: Production of this compound derivatives.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzene has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves interactions with enzymes, receptors, or other biomolecules. The cyclopropylmethoxy group and fluorine atoms play a crucial role in its biological activity.

Comparison with Similar Compounds

1-Bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzene is unique due to its specific structural features. Similar compounds include:

  • 1-Bromo-4-(cyclopropylmethoxy)benzene: Lacks the fluorine atoms.

  • 2,3-Difluorobenzene derivatives: Lack the bromine and cyclopropylmethoxy groups.

  • Other halogenated benzene derivatives: May have different halogens or functional groups.

Properties

IUPAC Name

1-bromo-4-(cyclopropylmethoxy)-2,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O/c11-7-3-4-8(10(13)9(7)12)14-5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAXENVMKRQWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C(=C(C=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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